![molecular formula C6H4BrClN4 B12097317 6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12097317.png)
6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine is a halogenated heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with bromine (Br) at position 6, chlorine (Cl) at position 8, and an amine (-NH₂) at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and viral proteases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-8-chloroimidazo[1,2-a]pyrazine with amines under specific conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine
The synthesis of this compound typically involves several chemical reactions. A common method includes the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde under controlled conditions to yield the desired compound. The process often requires careful optimization to achieve high purity and yield.
Anticancer Properties
Research indicates that imidazo[1,2-a]pyrazines, including this compound, exhibit significant anticancer activity. These compounds have been evaluated for their ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives can effectively target specific pathways involved in tumor growth and proliferation .
Antimicrobial Activity
Imidazo[1,2-a]pyrazines have also been investigated for their antimicrobial properties. Preliminary studies suggest that these compounds may inhibit the growth of multidrug-resistant strains of bacteria and fungi, making them potential candidates for developing new antibiotics .
Cardiovascular Disease
One notable application of derivatives from this compound class is in treating cardiovascular diseases. The compound olprinone, which is a PDE III inhibitor derived from related structures, is used clinically to manage acute heart failure and enhance cardiac output. This highlights the potential for this compound as a lead compound for developing new cardiovascular therapies .
Tuberculosis Treatment
Recent studies have identified imidazo[1,2-a]pyrazine analogs as promising candidates against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) investigations suggest that modifications to the imidazo framework can enhance potency against both replicating and non-replicating forms of Mtb. This positions this compound as a potential lead for anti-tubercular agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The biological and physicochemical properties of 6-bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine are influenced by its halogen substituents and amine group. Below is a comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Replacement of Br/Cl with methyl (e.g., 3-methyl in ) reduces polarity, which may alter solubility and pharmacokinetics.
Amine Group Role :
- The NH₂ group at position 3 is critical for hydrogen bonding with targets like CDK9 (). In analogs where NH₂ is replaced with tert-butyl (e.g., ), hydrogen-bonding capacity diminishes, affecting activity.
Biological Activity: Antiviral Potential: Imidazo[1,2-a]pyrazines with aryl substituents (e.g., 2-phenyl in ) show inhibitory activity against human coronaviruses, suggesting the bromo-chloro derivative may also target viral proteases.
Table 2: Anti-Malarial IC50 Values of Selected Analogs ()
Compound Structure (Simplified) | IC50 (3D7 strain, nM) | IC50 (W2 strain, nM) |
---|---|---|
Benzo[d][1,3]dioxol-5-ylamino-phenyl analog | 63 | 97 |
N,2-Bis(4-fluorophenyl) analog | >10,000 | 5,520 |
5,6,7,8-Tetrahydroimidazo analog | 200 | 175 |
Biological Activity
6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including halogen substituents and an amine group, contribute to its biological activity, making it a candidate for further exploration in drug discovery. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.
The molecular formula of this compound is C₆H₄BrClN₄, with a molecular weight of 247.48 g/mol. The compound's structure includes:
- A bromine atom at the 6-position
- A chlorine atom at the 8-position
- An amine group at the 3-position
These features enhance its reactivity and biological properties compared to similar compounds.
Anticancer Properties
Recent studies have highlighted the compound's potential as an inhibitor of TTK (T-cell protein tyrosine kinase), which is implicated in various cancers. Inhibition of TTK can lead to reduced tumor growth and enhanced apoptosis in cancer cells. For instance, compounds structurally related to this compound have shown promising results in inhibiting TTK activity, suggesting that this compound may exhibit similar effects .
Kinase Inhibition
The compound has been evaluated for its activity against several kinases:
- CYP1A2 Inhibition : It has been identified as a CYP1A2 inhibitor, which is relevant for drug metabolism and potential interactions with other therapeutic agents .
- BBB Permeability : The compound is noted to be blood-brain barrier (BBB) permeant, indicating potential applications in treating central nervous system disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications at the halogen positions or the amine group can significantly affect potency and selectivity against specific targets.
Modification | Effect on Activity |
---|---|
Bromine at 6-position | Enhances kinase inhibition |
Chlorine at 8-position | Improves selectivity for TTK |
Amine group at 3-position | Critical for binding affinity |
Synthesis
The synthesis of this compound typically involves cyclization reactions under controlled conditions. A common synthetic route includes:
- Reaction of 6-bromo-8-chloroimidazo[1,2-a]pyrazine with appropriate amines.
- Use of solvents like N-methylpyrrolidinone (NMP) at elevated temperatures to enhance yield.
For example, one synthesis method reported a yield of 77% using N,N-diisopropylamine under specific reaction conditions (160°C for 18 hours) with high purity confirmed by NMR analysis .
Case Study: Antitumor Activity
In a preclinical study involving mouse models of cancer, compounds similar to this compound demonstrated significant antitumor activity. The study measured tumor size reduction and survival rates, showing that the compound could effectively inhibit tumor growth through TTK inhibition mechanisms.
Case Study: Pharmacokinetics
Another study assessed the pharmacokinetic profile of the compound in vivo. The results indicated favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent for systemic administration.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine, and how can reaction conditions be optimized?
- Synthesis Methods :
- Halogenation : React 2-aminoimidazo[1,2-a]pyrazine with bromine and chlorine sources under acidic conditions (e.g., acetic acid or HBr/HCl mixtures). Control stoichiometry to ensure selective substitution at the 6- and 8-positions .
- Copper-Catalyzed Aerobic Bromination : Use CuBr₂ as a catalyst in DMF at 80–100°C to introduce bromine selectively. Chlorination can follow via NCS (N-chlorosuccinimide) in dichloromethane .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to improve yields (typically 60–75%). Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Data :
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting bromodomain proteins?
- Docking Studies : Use crystal structures of BRD4 (PDB: 4WIV) to model interactions. The bromine and chlorine substituents enhance hydrophobic binding to the ZA channel, while the amine group forms hydrogen bonds with Asn140 .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Prioritize derivatives with ΔG < -8 kcal/mol .
Q. What strategies resolve contradictions in biological activity data across similar imidazo[1,2-a]pyrazine derivatives?
- Case Study : For antimalarial IC₅₀ variations (e.g., 63 nM vs. >10 µM in Pf3D7 strains):
- Structural Analysis : Compare substituent effects (e.g., electron-withdrawing Br/Cl vs. electron-donating -OCH₃) on membrane permeability .
- Assay Conditions : Validate using standardized parasite cultures (5% hematocrit, synchronized rings) and dose-response curves (72 hr incubation) .
Q. How does crystal packing influence the compound’s physicochemical stability?
- X-ray Diffraction : The molecule adopts a planar conformation, with intermolecular N-H⋯N hydrogen bonds (2.8–3.0 Å) forming 1D chains. Chlorine participates in C-Cl⋯π interactions (3.3 Å), enhancing thermal stability (TGA: decomposition >220°C) .
- Hirshfeld Analysis : 40% H-bonding, 30% van der Waals contributions. Bromine atoms contribute 15% to surface contacts .
Q. Methodological Challenges
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Challenges :
- Low regioselectivity in dihalogenation.
- Poor solubility in aqueous buffers for biological assays.
- Solutions :
- Use directing groups (e.g., -NH₂) to control substitution patterns .
- Introduce PEGylated side chains via Suzuki coupling to improve solubility .
Q. How to design SAR studies for optimizing kinase inhibition?
- Approach :
Synthesize 10 derivatives with variations at positions 3 (amine), 6 (Br), and 8 (Cl).
Test against a kinase panel (e.g., JAK2, EGFR) using ADP-Glo™ assays.
Correlate IC₅₀ values with steric/electronic parameters (Hammett σ, molar refractivity) .
Properties
Molecular Formula |
C6H4BrClN4 |
---|---|
Molecular Weight |
247.48 g/mol |
IUPAC Name |
6-bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C6H4BrClN4/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H,9H2 |
InChI Key |
BXAHJILXZPDAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)Cl)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.